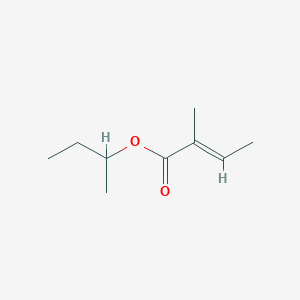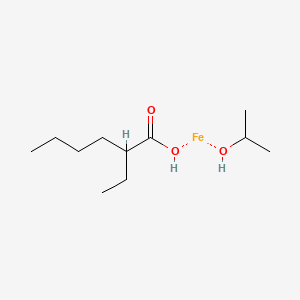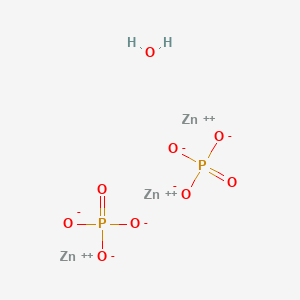
Nickel carbonate hydroxide (Ni3(CO3)(OH)4), xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel carbonate hydroxide is a compound with the chemical formula Ni3(CO3)(OH)4, xhydrate. It is a member of the metal carbonate hydroxides family, which are known for their unique electrochemical properties and eco-friendly features. This compound is typically found in a hydrated form and is used in various scientific and industrial applications due to its stability and reactivity.
Wirkmechanismus
Target of Action
Nickel carbonate hydroxide, also known as basic nickel carbonate, is a compound that primarily targets chemical reactions in various industrial applications . It is used as a precursor for the production of other nickel salts, which are used in a variety of chemical reactions .
Mode of Action
Nickel carbonate hydroxide interacts with its targets through chemical reactions . For instance, it can be used to produce other nickel salts, such as nickel acetate and nickel aminosulfonate, which are used as catalysts and intermediates in the production of other organic nickel salts .
Biochemical Pathways
Nickel carbonate hydroxide is involved in the synthesis of other nickel compounds . The reaction equations are as follows :
3Ni+8HNO3→3Ni(NO3)2+4H2O+2NO↑3Ni + 8HNO3 \rightarrow 3Ni(NO3)2 + 4H2O + 2NO↑ 3Ni+8HNO3→3Ni(NO3)2+4H2O+2NO↑
Ni(NO3)2+H2SO4→NiSO4+H2O+2NO2↑+1/2O2↑Ni(NO3)2 + H2SO4 \rightarrow NiSO4 + H2O + 2NO2↑ + 1/2 O2↑ Ni(NO3)2+H2SO4→NiSO4+H2O+2NO2↑+1/2O2↑
3Ni+3H2SO4+2HNO3→3NiSO4+4H2O+2NO↑3Ni + 3H2SO4 + 2HNO3 \rightarrow 3NiSO4 + 4H2O + 2NO↑ 3Ni+3H2SO4+2HNO3→3NiSO4+4H2O+2NO↑
3NiSO4+3Na2CO3+H2O→NiCO3⋅2Ni(OH)2⋅4H2O+3Na2SO4+2CO23NiSO4 + 3Na2CO3 + H2O \rightarrow NiCO3·2Ni(OH)2·4H2O + 3Na2SO4 + 2CO2 3NiSO4+3Na2CO3+H2O→NiCO3⋅2Ni(OH)2⋅4H2O+3Na2SO4+2CO2
Pharmacokinetics
It is known that the compound isinsoluble in water but soluble in ammonia and dilute acids . When heated above 300°C, it decomposes into nickel oxide and carbon dioxide .
Result of Action
The primary result of nickel carbonate hydroxide’s action is the production of other nickel compounds . These compounds can then be used in a variety of applications, including as catalysts, in electroplating, and in the production of magnetic materials and hard alloys .
Action Environment
The action of nickel carbonate hydroxide can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of ammonia or dilute acids . Additionally, the compound’s reactivity can be influenced by temperature, as it decomposes into nickel oxide and carbon dioxide when heated above 300°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel carbonate hydroxide can be synthesized through several methods, including:
Hydrothermal Method: This involves reacting nickel nitrate with ammonium bicarbonate in an aqueous solution under hydrothermal conditions.
Solvothermal Method: Similar to the hydrothermal method, but using organic solvents instead of water.
Surfactant-Free Solution Method: This involves the reaction of nickel salts with carbonate sources in an aqueous solution without the use of surfactants.
Industrial Production Methods: Industrial production of nickel carbonate hydroxide often involves large-scale hydrothermal or solvothermal processes. These methods are preferred due to their ability to produce high-purity and well-defined products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent quality.
Analyse Chemischer Reaktionen
Nickel carbonate hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel oxide or nickel oxyhydroxide, which are useful in battery applications.
Reduction: Under reducing conditions, nickel carbonate hydroxide can be converted to metallic nickel.
Substitution: It can react with acids to form nickel salts and release carbon dioxide.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, or other oxidizing agents can be used to oxidize nickel carbonate hydroxide.
Reducing Agents: Hydrogen gas or other reducing agents can be used to reduce the compound to metallic nickel.
Acids: Dilute acids, such as hydrochloric acid or sulfuric acid, are commonly used in substitution reactions.
Major Products:
Nickel Oxide (NiO): Formed through oxidation.
Metallic Nickel (Ni): Formed through reduction.
Nickel Salts: Formed through substitution reactions with acids.
Wissenschaftliche Forschungsanwendungen
Nickel carbonate hydroxide has a wide range of scientific research applications, including:
Electrode Material for Supercapacitors: Due to its high specific capacitance and stability, it is used as an electrode material in supercapacitors.
Photocatalytic Hydrogen Evolution: It has shown promising results in photocatalytic hydrogen evolution from water splitting, making it a potential material for renewable energy applications.
Catalyst for Water Oxidation: It is used as a catalyst in water oxidation reactions, which are important for various industrial processes.
Precursor for Nickel Compounds: It serves as a precursor for the synthesis of various nickel compounds, including nickel oxide and nickel sulfide.
Vergleich Mit ähnlichen Verbindungen
- Nickel Hydroxide (Ni(OH)2)
- Nickel Oxide (NiO)
- Cobalt Carbonate Hydroxide
Nickel carbonate hydroxide stands out due to its unique combination of stability, electrochemical properties, and versatility in various applications.
Eigenschaften
CAS-Nummer |
39430-27-8 |
|---|---|
Molekularformel |
CH3NiO5-3 |
Molekulargewicht |
153.72 g/mol |
IUPAC-Name |
nickel;carbonate;hydroxide;hydrate |
InChI |
InChI=1S/CH2O3.Ni.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/p-3 |
InChI-Schlüssel |
VLVVKKSBFDPDOX-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].O.[OH-].[Ni] |
Kanonische SMILES |
C(=O)([O-])[O-].O.[OH-].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-](/img/structure/B3182959.png)

![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)


